molecular formula C20H18N2OS B14122059 9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione

9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione

Cat. No.: B14122059
M. Wt: 334.4 g/mol
InChI Key: DRUCWUWYYHXKPT-UHFFFAOYSA-N
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Description

9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is a derivative of benzo[a]phenoxazine, featuring a diethylamino group at the 9-position and a thione group at the 5-position. It is closely related to Nile Red, a well-known fluorescent dye used in histological staining.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione typically involves the reaction of 1-naphthols or 1,3-naphthalenediols with appropriate reagents to introduce the diethylamino and thione groups. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone group.

    Reduction: The compound can be reduced to form different derivatives with altered electronic properties.

    Substitution: The diethylamino group can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione has several applications in scientific research, including:

    Chemistry: Used as a fluorescent probe for studying molecular interactions and environmental changes.

    Biology: Employed in histological staining to visualize cellular structures and lipid droplets.

    Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the development of optical sensors and other analytical tools

Mechanism of Action

The mechanism of action of 9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful for imaging applications. The diethylamino and thione groups play a crucial role in modulating the compound’s electronic properties and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione is unique due to its specific combination of diethylamino and thione groups, which confer distinct electronic and fluorescent properties. This makes it particularly valuable for specialized applications in fluorescence microscopy and optical sensing.

Properties

Molecular Formula

C20H18N2OS

Molecular Weight

334.4 g/mol

IUPAC Name

9-(diethylamino)benzo[a]phenoxazine-5-thione

InChI

InChI=1S/C20H18N2OS/c1-3-22(4-2)13-9-10-16-17(11-13)23-18-12-19(24)14-7-5-6-8-15(14)20(18)21-16/h5-12H,3-4H2,1-2H3

InChI Key

DRUCWUWYYHXKPT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=S)C=C3O2

Origin of Product

United States

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